molecular formula C14H13ClN2O4 B10809284 [2-(Furan-2-ylmethylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate

Cat. No.: B10809284
M. Wt: 308.71 g/mol
InChI Key: REWMSOZNKAJQPF-UHFFFAOYSA-N
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Description

WAY-385397 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is known for its unique structure and properties, which make it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-385397 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:

    Step 1: Preparation of the starting material through a series of reactions involving halogenation, nitration, or other functional group transformations.

    Step 2: Formation of intermediates through reactions such as condensation, cyclization, or addition reactions.

    Step 3: Final assembly of WAY-385397 through coupling reactions, purification, and crystallization.

Industrial Production Methods: In an industrial setting, the production of WAY-385397 may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes:

    Bulk Synthesis: Using large reactors to carry out the chemical reactions.

    Purification: Employing techniques such as distillation, chromatography, or recrystallization to obtain the desired purity.

    Quality Control: Conducting rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: WAY-385397 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Conditions vary depending on the substituent, but may include the use of catalysts, solvents, and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

WAY-385397 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurodegenerative disorders or cancer.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of WAY-385397 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

WAY-385397 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

The uniqueness of WAY-385397 lies in its specific structure and the particular effects it exerts on its molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H13ClN2O4

Molecular Weight

308.71 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate

InChI

InChI=1S/C14H13ClN2O4/c15-11-4-3-9(6-12(11)16)14(19)21-8-13(18)17-7-10-2-1-5-20-10/h1-6H,7-8,16H2,(H,17,18)

InChI Key

REWMSOZNKAJQPF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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